2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Catalog No.
S588523
CAS No.
57966-95-7
M.F
C7H10N4O3
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoy...

CAS Number

57966-95-7

Product Name

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

IUPAC Name

2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)

InChI Key

XERJKGMBORTKEO-UHFFFAOYSA-N

SMILES

Array

solubility

Hexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/L; acetone: 62.4 g/L; methylene chloride: 133.0 (all in g/L at 20 °C)
In water, 890 mg/L at 20 °C

Synonyms

DPX 3217; DPX 3217M; Tosca MZ; 2-Cyano-N-(ethylaminocarbonyl)-2-(methoxyimino)acetamide; 2-Cyano-N-ethylcarbamoyl-2-methoxyiminoacetamide; Aktuan; Curzate; 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N

Isomeric SMILES

CCNC(=O)NC(=O)/C(=N\OC)/C#N

The exact mass of the compound Cymoxanil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 mhexane: 1.85; toluene: 5.29; acetonitrile: 57; ethyl acetate: 28; n-octanol: 1.43; methanol: 22.9 g/l; acetone: 62.4 g/l; methylene chloride: 133.0 (all in g/l at 20 °c)in water, 890 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Cymoxanil (2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide) is a cyanoacetamide-oxime fungicide recognized for its distinct combination of protective and curative activity against oomycete pathogens like *Phytophthora infestans* (late blight) and *Plasmopara viticola* (downy mildew). Unlike purely contact fungicides, Cymoxanil exhibits local systemic (translaminar) properties, allowing it to penetrate leaf tissue. This enables post-infection 'kick-back' action, a critical feature for disease management, though it has a relatively short residual activity, making it a common candidate for co-formulation with protectant fungicides.

Direct substitution of Cymoxanil with either a standard contact fungicide, such as Mancozeb, or a fully systemic phenylamide like Metalaxyl, is often unviable due to critical differences in application timing and resistance profiles. Contact fungicides lack Cymoxanil's post-infection curative capabilities, failing to control infections that have already initiated. Conversely, many oomycete populations have developed significant resistance to phenylamides (e.g., Metalaxyl), rendering them ineffective in certain regions; Cymoxanil often remains effective against these resistant strains. Therefore, procuring Cymoxanil is a deliberate choice for its specific 'kick-back' action and its utility as a tool for managing resistance to other fungicide classes.

Post-Infection Curative Activity: Effective Control Up to 48 Hours After Inoculation

Cymoxanil demonstrates significant curative ('kick-back') action, a key differentiator from purely protectant fungicides. In greenhouse studies on hop downy mildew, Cymoxanil applied 48 hours after inoculation provided a similar level of disease control compared to preventative applications. In contrast, the efficacy of contact fungicides like copper decreased significantly when applied post-infection.

Evidence DimensionDisease Control Efficacy vs. Application Timing
Target Compound DataSimilar efficacy when applied preventatively or 48 hours post-infection.
Comparator Or BaselineCopper-based fungicide (protectant): Efficacy significantly decreased with later post-infection application times.
Quantified DifferenceMaintains high efficacy at 48h post-infection, whereas protectants lose efficacy.
ConditionsGreenhouse experiments on hop plants inoculated with *Pseudoperonospora humuli*.

This justifies procuring Cymoxanil for spray programs where application may occur after an infection period, providing a valuable corrective tool that protectants lack.

Efficacy Against Phenylamide-Resistant Pathogens: A Tool for Resistance Management

Cymoxanil retains efficacy against pathogen strains that have developed resistance to phenylamide fungicides like Metalaxyl-M. In a study on a dominant, Metalaxyl-M-resistant clonal lineage of *Phytophthora infestans* in Peru, all isolates showed high resistance to Metalaxyl-M (EC50 values > 468 µg/mL). In contrast, these same isolates showed no evidence of resistance to Cymoxanil, with in vitro EC50 values ranging from 0.03 to 1.11 µg/mL.

Evidence DimensionIn vitro EC50 (µg/mL)
Target Compound Data0.03 – 1.11 µg/mL
Comparator Or BaselineMetalaxyl-M: 468 – 813 µg/mL
Quantified DifferenceCymoxanil is over 400 times more potent against this resistant pathogen lineage.
ConditionsIn vitro assay against Metalaxyl-M resistant isolates of *Phytophthora infestans*.

This provides a strong procurement justification for Cymoxanil in regions where phenylamide resistance is prevalent, as it offers a viable control method where competitors fail.

Formulation Synergy: Enhanced Protective Activity in Combination with Mancozeb

Cymoxanil is frequently procured for formulation development due to its synergistic interaction with protectant fungicides. When mixed with Mancozeb at a 1:8 ratio, the resulting formulation exhibited a synergy ratio of 2.01 for preventive activity against *Phytophthora infestans*. This level of activity was higher than that of either compound used alone or at other mixture ratios, indicating a specific, optimized interaction that enhances performance.

Evidence DimensionSynergy Ratio (Abbott's formula)
Target Compound Data2.01 (at 1:8 ratio with Mancozeb)
Comparator Or BaselineAdditive interaction (Synergy Ratios 0.73 to 1.34) at other ratios (e.g., 1:1 to 1:7).
Quantified DifferenceDemonstrates true synergy at the 1:8 ratio, compared to merely additive effects at other ratios.
ConditionsPreventive activity against *Phytophthora infestans* on potato leaflets.

This evidence directly supports procuring Cymoxanil as a high-value component for creating superior, synergistic fungicidal formulations rather than relying on single-agent or non-optimized mixtures.

Environmental Profile: Rapid Degradation in Neutral to Alkaline Conditions

Cymoxanil exhibits a pH-dependent degradation profile, which is a key consideration for environmental impact and residue management. Its hydrolysis is rapid in neutral and alkaline aqueous solutions, with a reported half-life (DT50) of 34 hours at pH 7 and just 31 minutes at pH 9. This contrasts sharply with its stability under acidic conditions (DT50 of 148 days at pH 5). In field studies, the observed half-life was less than one day in one case, confirming its low persistence under certain environmental conditions.

Evidence DimensionHydrolytic Half-Life (DT50)
Target Compound Data34 hours (pH 7), 31 minutes (pH 9)
Comparator Or Baseline148 days (pH 5)
Quantified DifferenceDegradation is orders of magnitude faster in neutral or alkaline water compared to acidic conditions.
ConditionsSterile aqueous buffer solutions at 20-25°C.

For buyers operating under strict environmental regulations or in crop systems sensitive to residue carryover, this rapid degradation in common soil and water pH ranges is a significant procurement advantage.

Formulation of Dual-Action Fungicides with Curative and Protectant Properties

Based on its demonstrated synergy with Mancozeb, high-purity Cymoxanil is an ideal precursor for developing advanced water-dispersible granule (WDG) or wettable powder (WP) formulations. These products leverage Cymoxanil's rapid leaf penetration and curative action with the broad-spectrum, surface-protectant properties of a partner fungicide, offering comprehensive disease control.

Implementing Resistance Management Programs in Viticulture and Horticulture

Given its effectiveness against phenylamide-resistant strains of *P. infestans* and *P. viticola*, Cymoxanil is a critical component for rotation or mixture strategies in integrated pest management (IPM). It provides an alternative mode of action that helps to break the cycle of resistance development to more widely used systemic fungicides like Metalaxyl.

Development of 'Rescue' or 'Kick-Back' Spray Treatments

The ability to halt pathogen development up to 48 hours post-infection makes Cymoxanil the right choice for creating curative spray products. These are designed for application immediately following weather conditions conducive to infection (e.g., high humidity, rainfall), providing a corrective measure that purely protectant fungicides cannot offer.

Physical Description

Colorless odorless solid; [HSDB]

Color/Form

Colorless crystals

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.07529019 Da

Monoisotopic Mass

198.07529019 Da

Heavy Atom Count

14

Density

1.32 at 25 °C

LogP

0.59 (LogP)
log Kow = 0.67 (pH 7); 0.59 (pH 5)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Melting Point

160-161 °C
Peach color; mp: 159-160 °C /Technical/

UNII

QJO7SS7R8U

Related CAS

65122-15-8 (fumarate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000113 [mmHg]
1.13X10-6 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57966-95-7

Absorption Distribution and Excretion

Cymoxanil is rapidly absorbed and maximum concentrations in the blood and plasma is reached within 4 hours after dosing. Rapid and almost complete elimination of the administered radioactive dose was observed in urine and feces within 48 hours. Excretion is primarily by urine (64 - 75%), fecal (16 - 24%) and expired air (< 5%) of the administered dose. There is no significant difference in residue profiles or elimination rates between sexes, dose levels, or single or multiple dosing. No evidence of bioaccumulation was detected. DPX-T3217 is metabolized extensively and only trace level of the administered (14)C-cymoxanil was detected in the urine and feces. ...
Five SD rats/sex with cannulated bile ducts were dosed orally with 2.5 mg/kg of (14)C-Cymoxanil (radiochemical purity = 98%; 14.09 uCi/mg) as a corn oil suspension. Urine, feces, and bile were collected over a 48 h period, after which the animals were terminated and whole blood, liver, kidneys, and residual carcass were collected for measurement of radiolabel. ...More than 85% of the test compound was eliminated in urine ( approximately 65%), feces (approximately 14%), and bile (approximately 7%) within 48 hr in both sexes, with most elimination occurring with the first 24 hr; polar amino acid conjugates comprised the major class of metabolites found in both urine (approximately 45-50%) and bile (approximately 4-6%); Metabolite A (unknown) and IN-W3595 /(2-cyano-2-methoxyimino acetic acid)/ were found at much lower concentrations (< 10%) in urine. IN-W3595 was found at higher concentrations in the urine of females (7.7%) as compared to males (2.8%); Metabolite A was not found in bile.
/To study the absorption, distribution, metabolism, and excretion of 2-(14)C-DPX-T3217 in rats, doses of/ 2.5 & 120 mg/kg in corn oil /at/ 0.5 & 2 mL/animal, /were administered. Radioactivity amounted to/ ~10 & ~20 uCi/animal, respectively. /High dose/ set by expectation of slight toxicity. /With/ single gavage administration: 3/sex/dose - blood pharmacokinetics, 5/sex/dose - elimination/distribution, 8/sex/dose - tissue distribution; multiple administration (cold dosing at 2.5 mg/kg for 14 days followed by labeled dose): 5/sex; no significant differences between groups in blood/plasma and tissue residue profiles. Max. blood concentrations were attained by 4 hr; with the possible exception of a somewhat decreased relative fecal excretion at the high dose (both sexes) and at the multiple low dose (males only). No significant differences in excretion time or route were seen when comparing sexes, doses, or single vs. multiple dosing regimens. Including all dose groups, 57-65% of the administered dose (AD) recovered in urine & 5-17% in feces by 24 hr, 63-75% in urine & 16-24% in feces by 96 hr; at 96 hr <1% of AD remained in tissues (highest levels found in kidney, liver, & skin).
(14)C-Cymoxanil was applied to either the root system or to the foliage of tomato plants and its uptake, translocation and degradation was followed using autoradiography, combustion and thin-layer chromatographic analyses of water or methanolic extracts. Cymoxanil was taken up by the root system within 1 hr and translocated to cotyledons, stem and leaves within 16 hr. The compound was degraded, mostly to glycine, within 16-44 h, in the root and all parts of the shoot. When applied to the surface of leaf 2 of five-leaf plants, enhanced uptake, translocation and degradation (mainly to glycine) of (14)C-cymoxanil was observed in plants treated with a mixture of oxadixyl and (14)C-cymoxanil, compared with plants treated with (14)C-cymoxanil alone. Root application data confirm that cymoxanil is a systemic compound with a short persistence in tomato plants. Foliage application data suggest that the well-documented synergistic interaction between cymoxanil, oxadixyl and mancozeb in controlling plant diseases caused by Peronosporales does not result from a delayed degradation of cymoxanil in the presence of the other fungicides; the mechanism of synergism has not yet been elucidated.

Metabolism Metabolites

... In feces intact (14)C-cymoxanil (< 1%) and IN W3595 was detected, but the majority of radioactivity was (14)C-glycine (about 9 - 13%). Based on the data, the metabolic pathway involves hydrolysis of cymoxanil to IN W3595, which is then degraded to glycine, which in turn is incorporated into natural constituents or further metabolized.
... IN-U3204 (1-ethyl-5,6-di-2,4(1H,3H) pyridinedione) was detected in pooled 0-48 hr urine samples, both sexes, from animals treated with 120 mg/kg DPX-3217 and in pooled 0-24 hr samples, both sexes, from animals treated with 2.5 mg/kg in an ongoing low dose biliary fistula study. The latter group was included to ensure that the presence of IN-U3204 was not an artifact of storage; IN-U3204 was detected in both groups, though at apparently low levels.
/2-(14)C-DPX-T3217/ was administered /to rats/ in corn oil to/ single dose groups: 2.5 & 120 mg/kg, 0.5 & 2 mL/animal (~10 & ~20 uCi/animal, groups D & E, respectively) and a multiple dose group: daily administration at 2.5 mg/kg for 14 days followed by labeled dose at 2.5 mg/kg (group F). /In a/ 5/sex/dose regimen, the primary metabolites detected by HPLC and TLC in excreta were IN-W3595 (2-cyano-2-methoxyimino acetic acid) and polar components (glycine and other amino acid conjugates); In group D males, 24 hr: 58% of /administered dose (AD)/ in urine (8.6% as IN-W3595, 46.5% as polars), 21.9% in feces (14% extractable, <1% IN-W3595, 13.1% polars). In /group D/ females, 64.2% of AD /appeared/ in urine (16.1% IN-W3595, 45.2% polars), 16.3% in feces (10.1% extractable, <1% IN-W3595, 8.7% polars). In group E males, 70.3% of AD /appeared/ in urine (26.3% IN-W3595, 40.3% polars), 16.1% in feces (11.3% extractable, <1% IN-W3595, 8.6% polars). /In group E/ females, 73% of AD in urine (33% IN-W3595, 36.7% polars), 17.1% in feces (11.5% extractable, <1% IN-W3595, 8.5% polars). In group F males, 66.2% of AD /appeared/ in urine (6.5% IN-W3595, 55% polars), 14.5% in feces (9% extractable, <1% IN-W3595, 8.9% polars). In group F females, 63.1% of AD /appeared/ in urine (11.1% IN-W3595, 46.6% polars), 19.4% in feces (12.3% extractable, <1% IN-W3595, 12.2% polars). /IN-W3595 metabolite/
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Use Classification

Fungicides

Methods of Manufacturing

Cymoxanil is produced by condensation of cyanoacetic acid with ethylurea in the presence of acetic anhydride; the resulting 2-cyano-Nethylcarbamoyl acetamide is converted to the hydroximino derivative, which is methylated with dimethyl sulfate.
Preparation: S.H. Davidson, US 3957847 (1976 to DuPont)

General Manufacturing Information

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies cymoxanil (technical grade) as Class II: moderately hazardous; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Adequate enforcement methodology (high performance liquid chromatography with ultra violet detection (HPLC/UV) and HPLC/MS (mass spectroscopy)) is available to enforce the tolerance expression.
Product analysis by rp hplc with uv detection ... Residues determined by glc. In soil or water by hplc/uv or lc/ms.
GC determination in plants and food products.

Storage Conditions

Keep container tightly closed when not in use. Store product in original container only, away from other pesticides, fertilizer, food or feed. /DuPont Curzate 60DF Fungicide/

Dates

Last modified: 08-15-2023

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